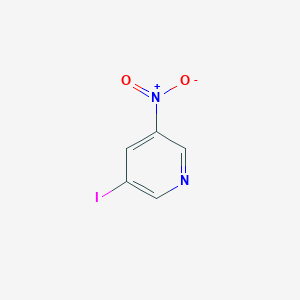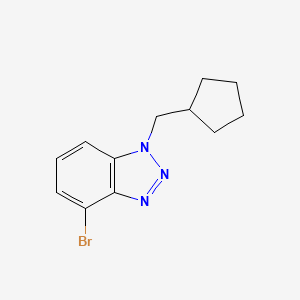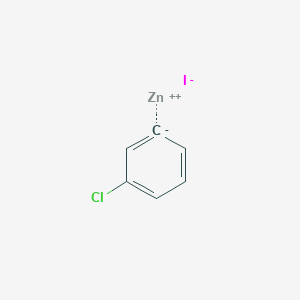
zinc;chlorobenzene;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;chlorobenzene;iodide” is a combination of zinc, chlorobenzene, and iodide. Each of these components has unique properties and applications in various fields of chemistry and industry. Zinc is a transition metal known for its galvanizing properties, chlorobenzene is an aromatic organic compound used as a solvent and intermediate in chemical synthesis, and iodide is a halide ion commonly used in organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Zinc Iodide: : Zinc iodide can be prepared by the direct reaction of zinc and iodine in water or in refluxing ether. The reaction is as follows: [ \text{Zn} + \text{I}_2 \rightarrow \text{ZnI}_2 ] This reaction can also be carried out in an aqueous solution .
-
Chlorobenzene: : Chlorobenzene is typically synthesized by the chlorination of benzene in the presence of a catalyst such as iron(III) chloride. The reaction occurs at room temperature: [ \text{C}_6\text{H}_6 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{Cl} + \text{HCl} ]
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: Zinc iodide undergoes redox reactions where zinc is oxidized and iodine is reduced.
Substitution: Chlorobenzene can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Zinc Iodide: Common reagents include iodine and zinc.
Chlorobenzene: Common reagents include chlorine and benzene, with iron(III) chloride as a catalyst.
Major Products
Zinc Iodide: The major product is zinc iodide (ZnI₂).
Chlorobenzene: The major product is chlorobenzene (C₆H₅Cl).
Scientific Research Applications
Chemistry
Zinc Iodide: Used as a Lewis acid catalyst in organic synthesis and as a reagent in the preparation of other zinc compounds.
Chlorobenzene: Used as a solvent and intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.
Biology and Medicine
Zinc Iodide: Utilized in electron microscopy as a stain in combination with osmium tetroxide.
Chlorobenzene: Investigated for its environmental impact and remediation techniques due to its persistence and toxicity.
Industry
Mechanism of Action
Zinc Iodide
Zinc iodide acts as a Lewis acid, facilitating various organic reactions by accepting electron pairs from nucleophiles . It also participates in redox reactions where zinc is oxidized and iodine is reduced .
Chlorobenzene
Chlorobenzene undergoes nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile. This process involves the formation of a Meisenheimer complex, an intermediate in the reaction .
Comparison with Similar Compounds
Similar Compounds
Zinc Chloride (ZnCl₂): Similar to zinc iodide, zinc chloride is used as a Lewis acid catalyst and in various industrial applications.
Bromobenzene (C₆H₅Br): Similar to chlorobenzene, bromobenzene is used as a solvent and intermediate in organic synthesis.
Uniqueness
Properties
Molecular Formula |
C6H4ClIZn |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
zinc;chlorobenzene;iodide |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChI Key |
QBABHOYRCMRVLP-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)Cl.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





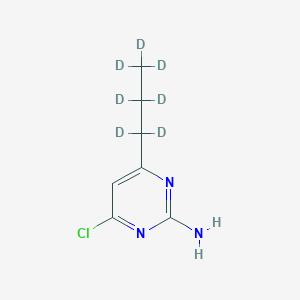
![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)
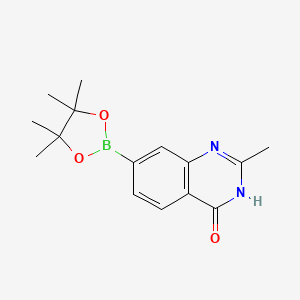


![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
